molecular formula C15H14ClNOS B1276164 N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide CAS No. 6397-35-9

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide

Cat. No.: B1276164
CAS No.: 6397-35-9
M. Wt: 291.8 g/mol
InChI Key: ROJUSYBYXCXHIF-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide is a synthetic compound known for its versatility and potency in various scientific research fields, including medicine, chemistry, and biotechnology. This compound is characterized by its unique chemical structure, which contributes to its diverse biological properties.

Scientific Research Applications

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(benzylsulfanyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide can be compared with other similar compounds, such as:

    N-[2-(benzylsulfanyl)phenyl]-2-bromoacetamide: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.

    N-[2-(benzylsulfanyl)phenyl]-2-iodoacetamide: Contains an iodine atom, which can affect its chemical and biological properties.

    N-[2-(benzylsulfanyl)phenyl]-2-fluoroacetamide: The presence of a fluorine atom can enhance its stability and alter its biological activity.

This compound stands out due to its unique combination of chemical reactivity and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-(2-benzylsulfanylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c16-10-15(18)17-13-8-4-5-9-14(13)19-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJUSYBYXCXHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC=CC=C2NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407057
Record name N-[2-(Benzylsulfanyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6397-35-9
Record name N-[2-(Benzylsulfanyl)phenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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